2-Bromo Substituent Confers Superior Antiproliferative Potency in Prostate Cancer Models
In a direct comparative evaluation of 3,5-diarylpyrazoles, the 2-bromo-substituted derivative (Compound 26) demonstrated enhanced growth inhibition against DU145 and PC3 prostate cancer cells relative to other halogenated (F, Cl) and unsubstituted analogs. Molecular docking revealed favorable binding energies to EGFR (-5.912 kcal/mol) and VEGFR2 (-6.949 kcal/mol), key drivers of prostate cancer progression [1].
| Evidence Dimension | Antiproliferative activity (PC3 and DU145 cell lines) |
|---|---|
| Target Compound Data | Compound 26 (2-bromo substituted) - 'more potent' (qualitative ranking from series) [1] |
| Comparator Or Baseline | Other halogen-substituted derivatives (F, Cl) and unsubstituted phenyl |
| Quantified Difference | Compound 26 ranked among the most potent in the series; specific IC50 values not provided in the abstract. |
| Conditions | In vitro growth inhibition assay against PC3 and DU145 human prostate cancer cell lines |
Why This Matters
The ortho-bromine substitution pattern of the target compound directly mirrors the pharmacophore of a validated lead molecule, making it a chemically rational starting point for medicinal chemistry campaigns targeting prostate cancer, rather than an arbitrary arylpyrazole.
- [1] Infona. (2021). Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. Archiv der Pharmazie, 354(12), e2100225. View Source
